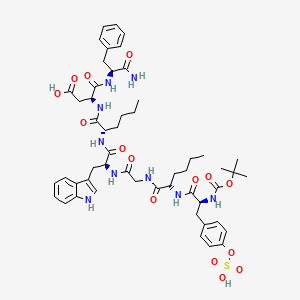

Cholecystokinin (27-33), tert-butyloxycarbonyl-nle(28,31)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

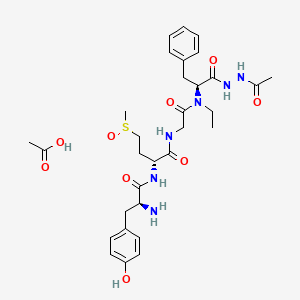

Boc-Tyr(SO3H)-Nle-Gly-Trp-Nle-Asp-Phe-NH2: es un compuesto peptídico sintético. Es un derivado de la colecistoquinina (CCK), una hormona peptídica que juega un papel crucial en la digestión y la regulación del apetito. Este compuesto se utiliza a menudo en la investigación científica para estudiar las relaciones estructura-actividad de la CCK y sus análogos .

Métodos De Preparación

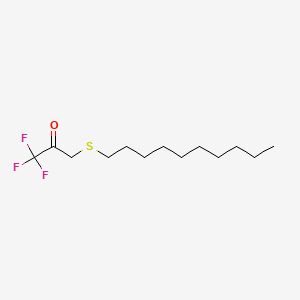

Rutas de síntesis y condiciones de reacción: La síntesis de Boc-Tyr(SO3H)-Nle-Gly-Trp-Nle-Asp-Phe-NH2 típicamente implica la síntesis de péptidos en fase sólida (SPPS) utilizando terc-butoxicarbonilo (Boc) como grupo protector del extremo N. La estrategia de Boc es ventajosa para sintetizar péptidos hidrofóbicos y péptidos que contienen ésteres y ésteres de tioles . El proceso de síntesis implica ciclos repetidos de reacciones de desprotección y acoplamiento, donde el grupo Boc se elimina utilizando ácido trifluoroacético (TFA), y los aminoácidos se acoplan utilizando reactivos como diisopropilcarbodiimida (DIC) e hidroxi-benzotriazol (HOBt) .

Métodos de producción industrial: En entornos industriales, la síntesis de péptidos como Boc-Tyr(SO3H)-Nle-Gly-Trp-Nle-Asp-Phe-NH2 a menudo se lleva a cabo utilizando sintetizadores de péptidos automatizados. Estas máquinas pueden manejar los ciclos repetitivos de desprotección y acoplamiento de manera eficiente, produciendo grandes cantidades de péptidos de alta pureza .

Análisis De Reacciones Químicas

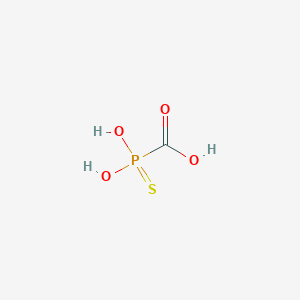

Tipos de reacciones: Boc-Tyr(SO3H)-Nle-Gly-Trp-Nle-Asp-Phe-NH2 puede sufrir varias reacciones químicas, que incluyen:

Oxidación: El residuo de tirosina que contiene azufre puede oxidarse para formar sulfoxidos o sulfonas.

Reducción: El péptido se puede reducir utilizando agentes como el ditiotreitol (DTT) para romper los enlaces disulfuro.

Sustitución: El grupo Boc se puede sustituir por otros grupos protectores o grupos funcionales utilizando los reactivos apropiados.

Reactivos y condiciones comunes:

Oxidación: El peróxido de hidrógeno (H2O2) o el ácido m-cloroperbenzoico (m-CPBA) se pueden utilizar para reacciones de oxidación.

Reducción: El ditiotreitol (DTT) o la tris(2-carboxietil)fosfina (TCEP) son agentes reductores comunes.

Sustitución: El ácido trifluoroacético (TFA) se usa comúnmente para eliminar el grupo protector Boc.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación del residuo de tirosina que contiene azufre puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir tioles libres .

Aplicaciones Científicas De Investigación

Química: Boc-Tyr(SO3H)-Nle-Gly-Trp-Nle-Asp-Phe-NH2 se utiliza en el estudio de la síntesis de péptidos y el desarrollo de nuevas metodologías sintéticas. Sirve como compuesto modelo para probar nuevos reactivos y condiciones de reacción .

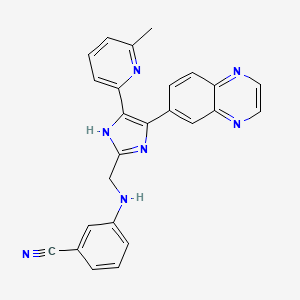

Biología: En la investigación biológica, este compuesto se utiliza para estudiar las relaciones estructura-actividad de la colecistoquinina (CCK) y sus análogos. Ayuda a comprender cómo las modificaciones en la estructura del péptido afectan su actividad biológica .

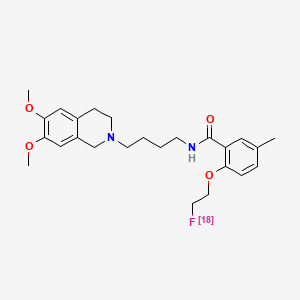

Medicina: Boc-Tyr(SO3H)-Nle-Gly-Trp-Nle-Asp-Phe-NH2 se utiliza en estudios farmacológicos para investigar los efectos de los análogos de la CCK en varios procesos fisiológicos, incluida la digestión y la regulación del apetito .

Industria: En la industria farmacéutica, este compuesto se utiliza en el desarrollo de nuevos fármacos dirigidos a los receptores de la CCK. Sirve como compuesto líder para diseñar agonistas y antagonistas de los receptores de la CCK más potentes y selectivos .

Mecanismo De Acción

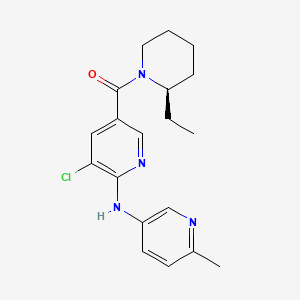

Boc-Tyr(SO3H)-Nle-Gly-Trp-Nle-Asp-Phe-NH2 ejerce sus efectos uniéndose a los receptores de la colecistoquinina (CCK). Estos receptores son receptores acoplados a proteínas G (GPCR) que median diversas respuestas fisiológicas, incluida la secreción de enzimas, la contracción de la vesícula biliar y la regulación del apetito . La unión del péptido a los receptores de la CCK activa las vías de señalización intracelular, lo que lleva a los efectos biológicos observados .

Comparación Con Compuestos Similares

Compuestos similares:

Z-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-NH2: Otro análogo de la CCK con actividad biológica similar.

Boc-Tyr-OH: Un derivado más simple utilizado en la síntesis de péptidos.

Boc-Tyr(tBu)-OH: Un derivado de tirosina utilizado en la síntesis de péptidos y otras moléculas bioactivas.

Singularidad: Boc-Tyr(SO3H)-Nle-Gly-Trp-Nle-Asp-Phe-NH2 es único debido a su secuencia específica y modificaciones, que confieren actividades biológicas distintas. La presencia del residuo de tirosina sulfonado y la disposición específica de los aminoácidos lo convierten en una herramienta valiosa para estudiar los receptores de la CCK y desarrollar nuevos agentes terapéuticos .

Propiedades

Número CAS |

98640-66-5 |

|---|---|

Fórmula molecular |

C52H69N9O15S |

Peso molecular |

1092.2 g/mol |

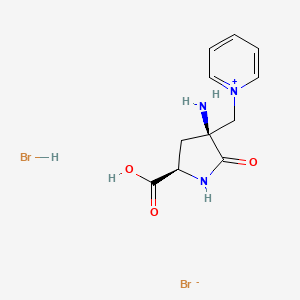

Nombre IUPAC |

(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C52H69N9O15S/c1-6-8-18-37(57-48(68)40(61-51(71)75-52(3,4)5)26-32-21-23-34(24-22-32)76-77(72,73)74)46(66)55-30-43(62)56-41(27-33-29-54-36-20-14-13-17-35(33)36)49(69)58-38(19-9-7-2)47(67)60-42(28-44(63)64)50(70)59-39(45(53)65)25-31-15-11-10-12-16-31/h10-17,20-24,29,37-42,54H,6-9,18-19,25-28,30H2,1-5H3,(H2,53,65)(H,55,66)(H,56,62)(H,57,68)(H,58,69)(H,59,70)(H,60,67)(H,61,71)(H,63,64)(H,72,73,74)/t37-,38-,39-,40-,41-,42-/m0/s1 |

Clave InChI |

CSXIDZJPJYRGSK-UJKKYYSESA-N |

SMILES isomérico |

CCCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)OC(C)(C)C |

SMILES canónico |

CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)OC(C)(C)C |

| 98640-66-5 | |

Secuencia |

XXGWXDF |

Sinónimos |

Boc-28,31-Nle-CCK-7 Boc-Tyr(SO3H)Nle-Gly-Trp-Nle-Asp-PheNH2 cholecystokinin (27-33), tert-butyloxycarbonyl-Nle(28,31)- cholecystokinin (27-33), tert-butyloxycarbonylnorleucyl(28,31)- t-Boc(Nle(28,31))-CCK (27-33) tert-butoxycarbonyltyrosyl(sulfo)-norleucyl-glycyl-tryptophyl-norleucyl-aspartyl-phenylalaninamide tert-butyloxycarbonyl-28,31-Nle-cholecystokinin (27-33) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[7-(4-Fluorobenzyl)-9-Hydroxy-8-Oxo-7,8-Dihydro-6h-Pyrrolo[3,4-G]quinolin-5-Yl]-N-Methylmethanesulfonamide](/img/structure/B3064269.png)

![9H-pyrido[3,4-b]indol-3-ol](/img/structure/B3064279.png)

![1-[7-(Triphenylmethoxy)heptyl]thymine](/img/structure/B3064286.png)